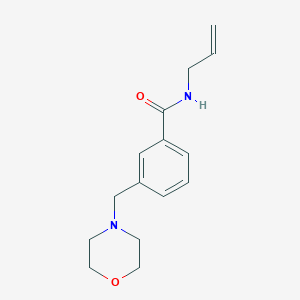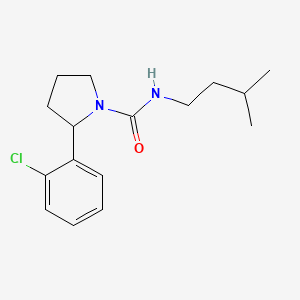
N-allyl-3-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-(4-morpholinylmethyl)benzamide, also known as AMMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. It belongs to the benzamide class of compounds and has a molecular weight of 285.39 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-allyl-3-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to act on various molecular targets. In cancer research, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In Alzheimer's disease research, this compound has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the formation of beta-amyloid plaques. In Parkinson's disease research, this compound has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid production and improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-3-(4-morpholinylmethyl)benzamide in lab experiments is its relatively simple synthesis method and high purity. However, one limitation is its low solubility in water, which may require the use of organic solvents in experiments.
Direcciones Futuras
There are several future directions for research on N-allyl-3-(4-morpholinylmethyl)benzamide. In cancer research, further studies are needed to determine the optimal dosing and administration of this compound in vivo. In Alzheimer's disease research, further studies are needed to determine the long-term effects of this compound on cognitive function and beta-amyloid production. In Parkinson's disease research, further studies are needed to determine the optimal timing and duration of this compound treatment in animal models. Additionally, further studies are needed to explore the potential therapeutic effects of this compound in other diseases, such as multiple sclerosis and Huntington's disease.
In conclusion, this compound is a promising compound that has shown potential therapeutic effects in various diseases. Further research is needed to fully understand its mechanism of action and to determine its optimal use in clinical settings.
Métodos De Síntesis
The synthesis of N-allyl-3-(4-morpholinylmethyl)benzamide involves the reaction of 3-(4-morpholinylmethyl)benzoic acid with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-allyl-3-(4-morpholinylmethyl)benzamide has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In Alzheimer's disease research, this compound has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, this compound has been studied for its neuroprotective effects.
Propiedades
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-6-16-15(18)14-5-3-4-13(11-14)12-17-7-9-19-10-8-17/h2-5,11H,1,6-10,12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGABIGGEBZGCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC(=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6097108.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6097115.png)
![4-fluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6097120.png)
![{3-benzyl-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6097128.png)
![N-benzyl-2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B6097133.png)
![N-(5-chloro-2-hydroxyphenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6097139.png)
![N-(3,3-diphenylpropyl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6097144.png)
![1-{2-oxo-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B6097152.png)
![2-(4-benzyl-1-piperazinyl)-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6097161.png)


![5-[(benzylthio)methyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6097195.png)
![[1-{[4-(methylthio)phenyl]acetyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6097197.png)
![5-bromo-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B6097205.png)